An In-Depth Technical Guide to the Physicochemical Properties of Cholesteryl Behenate
An In-Depth Technical Guide to the Physicochemical Properties of Cholesteryl Behenate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate is a cholesterol ester formed through the formal condensation of a cholesterol molecule with behenic acid (docosanoic acid), a C22 saturated fatty acid.[1] As a member of the cholesteryl ester family, it is a highly lipophilic and hydrophobic molecule.[2] This compound is biologically significant as a component of lipoproteins, particularly within the neutral lipid core of low-density lipoprotein (LDL) particles, and is involved in the transport and storage of cholesterol in the body.[2][3]
From a pharmaceutical perspective, the distinct physicochemical properties of cholesteryl behenate—its solid-state at physiological temperatures, high lipophilicity, and biocompatibility—make it and similar long-chain esters valuable excipients in the design of advanced drug delivery systems.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, its biological relevance, and the experimental protocols used for its characterization, offering a foundational resource for professionals in lipid research and drug development.
Core Physicochemical Properties
The fundamental properties of cholesteryl behenate are summarized in the tables below, providing a quick reference for identification and handling.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | [1] |
| Synonyms | Cholesteryl docosanoate, Cholesterol behenate | [3][6][7] |
| CAS Number | 61510-09-6 | [3][6][7] |
| Molecular Formula | C₄₉H₈₈O₂ | [1][6][7] |
| Molecular Weight | 709.22 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid | [3][6] |
Table 2: Thermodynamic and Solubility Data
| Property | Value | Source(s) |
| Melting Point | 85–88.5 °C | |
| Solubility | Chloroform: 10 mg/mLEthanol: < 1 mg/mL (insoluble) | [3][6][8] |
| Storage Temperature | -20°C | [6][8] |
| Stability | ≥ 4 years (when stored at -20°C) | [6] |
Biological Role and Pharmaceutical Applications
Metabolism of LDL-Associated Cholesteryl Esters
In biological systems, cholesteryl esters like cholesteryl behenate are the primary form for cholesterol storage and transport within lipoprotein particles.[9][10] They are key components of the hydrophobic core of LDL particles. The metabolic pathway involves the uptake of these LDL particles by cells via receptor-mediated endocytosis. Once internalized, the LDL particle is trafficked to the lysosome, where enzymes hydrolyze the cholesteryl esters, releasing free cholesterol and the corresponding fatty acid (behenic acid) for cellular use.[3][11]
Applications in Drug Delivery
The physicochemical properties of cholesteryl behenate make it an excellent candidate for developing lipid-based drug delivery systems. Its high lipophilicity, solid-state at body temperature, and inherent biocompatibility are key attributes for its use as a lipid matrix excipient in formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can encapsulate hydrophobic drugs, protect them from degradation, and provide controlled or sustained release profiles.[4]
Experimental Protocols for Characterization
A robust characterization of cholesteryl behenate is essential for its application in research and development. The following section details generalized protocols for key analytical techniques used to determine its physicochemical properties.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of cholesteryl behenate, including melting temperature (Tm) and enthalpy of fusion (ΔH), and to study its phase behavior.[12]
Methodology:
-
Sample Preparation: Accurately weigh 2–5 mg of cholesteryl behenate powder into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5–10°C/min) to a temperature well above the melting point (e.g., 120°C).[13]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
A second heating scan is often performed to analyze the behavior of the recrystallized sample.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic event. The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.
Powder X-ray Diffraction (PXRD)
Objective: To analyze the solid-state crystal structure and identify the polymorphic form of cholesteryl behenate.[14][15]
Methodology:
-
Sample Preparation: Gently grind the cholesteryl behenate powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Use a standard X-ray source, such as Cu Kα radiation (λ = 1.54056 Å).[16]
-
Set the instrument to scan over a relevant angular range (2θ), for example, from 2° to 50°, with a step size of ~0.02° and an appropriate scan speed.
-
-
Calibration: For accurate low-angle measurements, an external or internal standard may be used. Silver behenate is a common standard for low-angle calibration due to its well-defined, evenly spaced diffraction peaks.[17][18]
-
Data Analysis: The output is a diffractogram showing diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks form a unique fingerprint of the crystalline structure. This pattern can be used for phase identification and analysis of polymorphism.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of cholesteryl behenate in a specific solvent.[19][20]
Methodology:
-
Sample Preparation: Add an excess amount of solid cholesteryl behenate to a known volume of the selected solvent (e.g., chloroform) in a sealed, airtight container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.[21]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or stirrer for a sufficient period (typically 24–48 hours) to ensure equilibrium is reached.[19][22]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This is typically done by filtration (e.g., using a 0.45 µm PTFE syringe filter) or centrifugation.[23]
-
Quantification:
-
Dilute the clear, saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of cholesteryl behenate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) after appropriate derivatization.
-
Calculate the original solubility based on the measured concentration and the dilution factor. To enhance the dissolution of highly lipophilic compounds, gentle heating or sonication can be applied, though this would measure kinetic rather than thermodynamic solubility.[8]
-
References
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- 17. JCPDS—International Centre for Diffraction Data round robin study of silver behenate. A possible low-angle X-ray diffraction calibration standard | Powder Diffraction | Cambridge Core [cambridge.org]
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